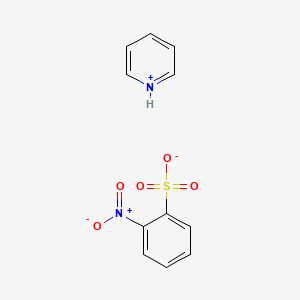

Pyridiniumm-nitrobenzenesulfonate

Description

Pyridinium m-nitrobenzenesulfonate (CAS No. 84752-61-4) is an ionic compound comprising a pyridinium cation and a m-nitrobenzenesulfonate anion. Its molecular formula is C₁₁H₁₀N₂O₅S, with a molecular weight of 282.27 g/mol . Key physical properties include a melting point of 119–122 °C and a boiling point of 509.4°C at standard atmospheric pressure. The compound exhibits moderate solubility in polar organic solvents such as dichloromethane (CH₂Cl₂), as inferred from synthesis protocols . Safety data classify it as a skin, eye, and respiratory irritant (Hazard Code: Xi; Risk Statement: R36/37/38) .

Structurally, the m-nitrobenzenesulfonate group is attached to the pyridinium ring at the meta position. X-ray crystallography of related pyridinium salts reveals that the dihedral angles between the aromatic rings (e.g., benzene and pyridinium) influence molecular packing and supramolecular interactions .

Properties

Molecular Formula |

C11H10N2O5S |

|---|---|

Molecular Weight |

282.27 g/mol |

IUPAC Name |

2-nitrobenzenesulfonate;pyridin-1-ium |

InChI |

InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H |

InChI Key |

RUCCIRTVEYMEQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[NH+]C=C1.C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Nitrobenzene: A Precursor Pathway

The synthesis of pyridinium 3-nitrobenzenesulfonate begins with the production of 3-nitrobenzenesulfonic acid, a key intermediate. Industrial methods for sulfonating nitrobenzene typically employ sulfur trioxide ($$ \text{SO}_{3} $$) or oleum (fuming sulfuric acid) under controlled conditions. A patented method (CN106674062A) describes the sulfonation of nitrobenzene using sulfur trioxide in the presence of sodium tungstate as a catalyst. The reaction proceeds at 80–120°C, yielding 3-nitrobenzenesulfonic acid with high purity (99.1%) and a yield of 98.6%. Critical parameters include:

- Temperature Control : Maintaining 80–100°C during $$ \text{SO}_{3} $$ addition to prevent side reactions.

- Catalyst Use : Sodium tungstate enhances reaction efficiency by stabilizing intermediates.

- Neutralization : The sulfonic acid is neutralized to pH 7 using sodium carbonate, forming sodium 3-nitrobenzenesulfonate.

This intermediate is pivotal for subsequent cation exchange to form the pyridinium salt.

Cation Exchange: Formation of Pyridinium 3-Nitrobenzenesulfonate

Pyridinium 3-nitrobenzenesulfonate is synthesized via an acid-base reaction between 3-nitrobenzenesulfonic acid and pyridine. The sulfonic acid protonates pyridine, forming the pyridinium cation ($$ \text{C}{5}\text{H}{5}\text{NH}^{+} $$) and the 3-nitrobenzenesulfonate anion ($$ \text{C}{6}\text{H}{4}\text{NO}{2}\text{SO}{3}^{-} $$):

$$

\text{C}{6}\text{H}{4}\text{NO}{2}\text{SO}{3}\text{H} + \text{C}{5}\text{H}{5}\text{N} \rightarrow \text{C}{11}\text{H}{10}\text{N}{2}\text{O}{5}\text{S} + \text{H}_{2}\text{O}

$$

Key Steps :

- Reagent Ratios : Stoichiometric equivalence ensures complete neutralization. Excess pyridine may improve yield but complicates purification.

- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or water facilitate proton transfer.

- Reaction Conditions : Conducted at room temperature to mitigate pyridine volatility (bp: 115°C).

Purification and Crystallization

Post-synthesis purification is critical to achieving high-purity pyridinium 3-nitrobenzenesulfonate. Technical guidelines from GlpBio emphasize solvent selection based on solubility profiles:

| Concentration (mg/mL) | Solubility in DMSO | Solubility in Water |

|---|---|---|

| 1 mM | 3.54 mL | 35.43 mL |

| 10 mM | 0.35 mL | 3.54 mL |

Purification Protocol :

- Recrystallization : Dissolve the crude product in hot water, then cool to induce crystallization.

- Filtration : Remove insoluble impurities via vacuum filtration.

- Washing : Rinse with ice-cold ethanol to eliminate residual pyridine.

- Drying : Lyophilize or vacuum-dry to obtain a crystalline powder.

Analytical Characterization

Quality control ensures compliance with pharmacological or industrial standards:

- Purity Assessment : High-performance liquid chromatography (HPLC) confirms purity ≥98.0%.

- Spectroscopic Data :

- Thermal Analysis : Melting point observed at 124°C.

Challenges and Optimization Strategies

- Byproduct Formation : Diazotization side reactions during sulfonic acid synthesis can yield diphenylsulfone derivatives. Optimizing $$ \text{SO}_{3} $$ addition rates minimizes this.

- Stability Concerns : Pyridinium salts are hygroscopic; storage under anhydrous conditions is essential.

- Scalability : Industrial-scale production requires continuous flow reactors to maintain temperature control and yield.

Chemical Reactions Analysis

Types of Reactions: Pyridinium 3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions where the nitro group is reduced to an amino group.

Reduction: The compound can be reduced to form pyridinium 3-aminobenzenesulfonate.

Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.

Major Products:

Oxidation: Pyridinium 3-aminobenzenesulfonate.

Reduction: Pyridinium 3-aminobenzenesulfonate.

Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

Pyridinium m-nitrobenzenesulfonate is a chemical compound with applications in various scientific research areas.

Synthesis and Crystal Structure

4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 4-nitrobenzenesulfonate, a derivative in this family, is synthesized as part of studies on the nonlinear optical properties of DAS (4-N, N-dimethylamino-4'- N'-methyl-stilbazolium) derivatives . The crystal structure of this compound is stabilized by π–π interactions between the pyridyl and phenyl rings of the cations, with a centroid–centroid distance of 3.7323 (6) Å .

Synthesis of Sulfonamide Derivatives

Pyridinium m-nitrobenzenesulfonate is used in the synthesis of sulfonamide derivatives . For example, N-(6-Chloropyridin-2-yl)-4-nitrobenzenesulfonamide is synthesized using 4-nitrobenzenesulfonyl chloride in pyridine . Pyridine serves as the solvent of choice for such reactions .

Synthesis of Oligoribonucleotides

Pyridinium m-nitrobenzenesulfonate is used in chemical synthesis of branched oligoribonucleotides .

Applications of Related Compounds

- Sodium Sulfinates: Sodium sulfinates act as building blocks for preparing organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

- Bioactive Natural Compounds: Natural compounds have a dynamic field of applications . Flavonoids, for example, possess antiviral activity, and can be effective against viral infections . Cocoa polyphenols can modify risk factors for chronic human conditions . Dietary phenolic compounds can function as prebiotic modulators of the gut microbiome .

Table of Applications

Mechanism of Action

The mechanism of action of pyridinium 3-nitrobenzenesulfonate involves its role as a mild acid catalyst. The compound facilitates the formation of cyclic orthoesters by protonating the carbonyl oxygen of the starting material, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. This catalytic activity is crucial in the protection of nucleosides and other sensitive functional groups during organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinium m-nitrobenzenesulfonate belongs to a broader class of pyridinium sulfonate salts. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Structural Variations Nitro Group Position: The meta-nitro substitution in Pyridinium m-nitrobenzenesulfonate contrasts with the ortho-nitro group in 4-(2-nitrobenzenesulfonamido)pyridinium nitrate. Counterion Effects: The sulfonate anion in Pyridinium m-nitrobenzenesulfonate provides stronger acidity compared to the nitrate in the ortho-nitro derivative, influencing its role in acid-catalyzed reactions .

Synthesis and Yield Pyridinium m-nitrobenzenesulfonate synthesis involves reacting m-nitrobenzenesulfonyl chloride with pyridine, yielding ~52.9% under optimized conditions . This is comparable to ortho-nitro analogs but lower than non-nitro pyridinium salts (e.g., pyridinium tosylate, ~70% yield).

Hazard Profile Pyridinium m-nitrobenzenesulfonate’s irritancy (R36/37/38) is typical of nitroaromatic sulfonates, whereas non-nitro derivatives (e.g., pyridinium tosylate) often exhibit milder hazards .

Biological Activity

Pyridiniumm-nitrobenzenesulfonate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with nitrobenzenesulfonyl chloride in a suitable solvent. For instance, one study reported the preparation of N-(6-chloropyridin-2-yl)-4-nitrobenzenesulfonamide through a reaction involving pyridine as a solvent at elevated temperatures . The resulting compounds often exhibit significant structural variations that can influence their biological activities.

Anticancer Activity

Research has highlighted the potential of this compound derivatives as anticancer agents. A notable study demonstrated that certain substituted N-phenylureidobenzenesulfonates (PUB-SOs) exhibited antiproliferative activity against several cancer cell lines, including HT-29, M21, and MCF-7. These compounds were shown to block cell cycle progression in the S-phase, similar to established chemotherapeutics like cisplatin . The mechanism of action appears to involve the induction of DNA double-strand breaks, as indicated by the phosphorylation of histone H2AX (γH2AX), a marker for DNA damage .

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial properties. Nitro compounds generally display a broad spectrum of activities, including antibacterial effects. For instance, a study found that certain nitro-substituted pyrrole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa at micromolar concentrations . This suggests that similar mechanisms may be at play in this compound compounds.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. The spatial arrangement and electronic properties of substituents on the aromatic rings significantly influence their pharmacological profiles. For example, modifications in the sulfonamide bridge between phenyl rings can lead to substantial changes in antiproliferative activity and cell cycle arrest capabilities .

Table 1: Summary of Biological Activities

| Compound Type | Activity Type | Cell Lines/Targets | Mechanism of Action |

|---|---|---|---|

| Substituted PUB-SOs | Anticancer | HT-29, M21, MCF-7 | Induction of DNA double-strand breaks |

| Nitro-substituted Pyrroles | Antibacterial | S. aureus, P. aeruginosa | Improved membrane interaction |

| This compound | Potential anti-inflammatory | Various | Inhibition of iNOS and COX-2 |

Case Studies

Several case studies have investigated specific derivatives of this compound:

- PUB-SO Derivatives : In one study, specific PUB-SO compounds were shown to inhibit tumor growth in chick chorioallantoic membranes (CAM) with low toxicity towards embryos, indicating their potential for further development as anticancer therapies .

- Nitrobenzene Derivatives : Another investigation into nitrobenzene sulfonamide derivatives revealed promising anti-inflammatory properties linked to their ability to inhibit key enzymes such as iNOS and COX-2, which are critical in inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.